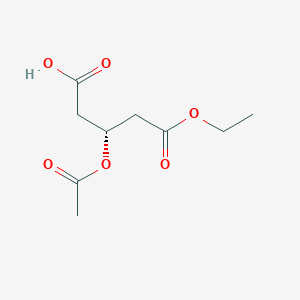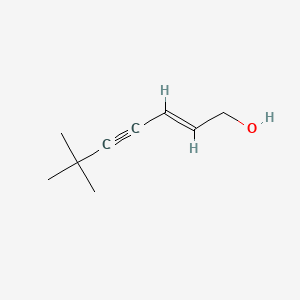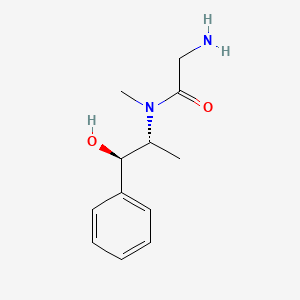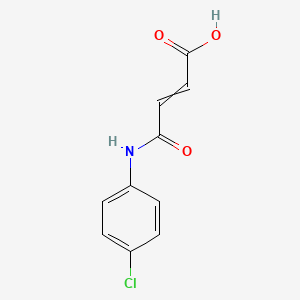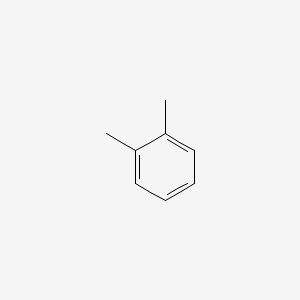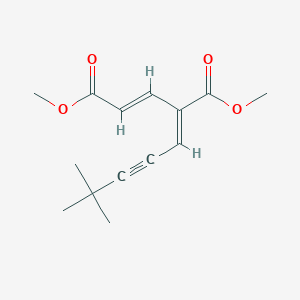
Propyl 3-aminobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves complex reactions. For instance, ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate is synthesized through reactions involving 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride, ammonium thiocyanate, and ethyl 3-aminobut-2-enoate. These syntheses are characterized using various spectroscopic methods and theoretical studies to understand the molecular structure and properties (İ. Koca et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds related to Propyl 3-aminobut-2-enoate has been extensively analyzed through spectroscopic methods and X-ray diffraction. For example, (E)-1-(2-aminophenyl)-3-(pyridine-4-yl)prop-2-en-1-one, a structurally related compound, was synthesized and characterized, including molecular geometry optimization and vibrational harmonic frequencies, providing insights into the molecular structure and properties of such compounds (Andres Ortiz et al., 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds similar to Propyl 3-aminobut-2-enoate have been explored through various reactions. For instance, the regioselective 2,4-dibromohydration of conjugated enynes for the synthesis of 2-(2,4-dibromobut-2-enoyl)benzoate demonstrates the compound's role in forming complex molecular structures with broad reaction scopes (Sitian Yuan et al., 2018).
Physical Properties Analysis
The physical properties of compounds akin to Propyl 3-aminobut-2-enoate, such as solubility, melting point, and crystal structure, are crucial for their application in organic synthesis. For example, the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates reveals interactions that significantly affect their solubility and stability (Zhenfeng Zhang et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances and stability under various conditions, have been investigated to understand the compound's versatility in synthesis processes. For instance, the asymmetric synthesis of 3-amino-2-hydroxy-4-phenylbutanoate from related precursors highlights the stereoselective reactions and potential for producing biologically active compounds (H. Ha et al., 1999).
Scientific Research Applications
Pharmacokinetics and Pharmacodynamics of Propofol
Clinical Pharmacokinetics and Pharmacodynamics : Propofol is recognized for its use in sedation and general anesthesia. It works through the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABAA receptor. Its pharmacokinetic (PK) and pharmacodynamic (PD) models have been developed for various populations, including adults, children, and obese individuals. The general-purpose propofol model by Eleveld et al. shows promising predictive performance across these groups. Propofol is involved in significant PK and PD interactions with other hypnotics and opioids, with PD interactions being most clinically significant. Understanding these interactions is crucial for optimizing drug dosing while minimizing adverse effects (Sahinovic, Struys, & Absalom, 2018).
Propofol in Pediatric Anesthesia
Role in Pediatric Anesthesia and Sedation : Propofol's mechanisms of action on the central nervous system include interactions at various neurotransmitter receptors, notably the gamma-aminobutyric acid A receptor. Its pharmacokinetics highlight the importance of considering maturational aspects when used in pediatric anesthesia. Despite its wide use, the literature presents conflicting views on its safety in children, underscoring the need for careful consideration of its application in pediatric settings (Chidambaran, Costandi, & D’Mello, 2015).
Propolis: Biological and Pharmacological Properties
Potential for New Drug Development : Propolis exhibits a range of biological and pharmacological properties, including immunomodulatory effects. Research into isolated compounds responsible for its action suggests areas for developing drugs against tumors, infections, allergies, diabetes, and ulcers with immunomodulatory action. However, the lack of clinical research on propolis effects necessitates further study to validate its therapeutic potential and establish its utility in pharmaceutical applications (Sforcin & Bankova, 2011).
Propofol Infusion Syndrome
Propofol Infusion Syndrome (PRIS) : While not directly related to "Propyl 3-aminobut-2-enoate," understanding the risks associated with prolonged propofol administration is critical. PRIS is a rare but often fatal complication characterized by metabolic acidosis, rhabdomyolysis, arrhythmias, and renal failure, among other symptoms. It underscores the importance of using propofol cautiously, especially in critically ill children and adults, and highlights the need for further research to re-evaluate safe dosage parameters (Fodale & Monaca, 2008).
properties
IUPAC Name |
propyl (Z)-3-aminobut-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-3-4-10-7(9)5-6(2)8/h5H,3-4,8H2,1-2H3/b6-5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWWDNJUKATEGY-WAYWQWQTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C=C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)/C=C(/C)\N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 3-aminobut-2-enoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


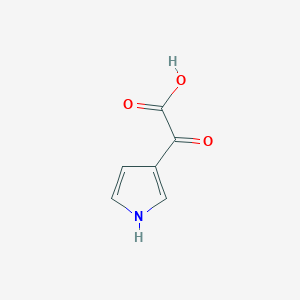
![(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5R,6S)-5-hydroxy-5-(1-hydroxyethyl)-4-methoxy-6-methyloxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1142084.png)
